Cbz-L-Isoleucine
Overview
Description
Cbz-L-Isoleucine, also known as N-Cbz-L-Isoleucine or N-Benzyloxycarbonyl-L-Isoleucine, is a derivative of the essential amino acid L-Isoleucine. It is commonly used in peptide synthesis as a protected form of L-Isoleucine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group, which serves as a protecting group for the amino function of L-Isoleucine .
Mechanism of Action
Target of Action
Cbz-L-Isoleucine, also known as Z-Ile-OH, N-Cbz-L-isoleucine, N-Carbobenzoxy-L-isoleucine, or Z-L-Isoleucine, is an isoleucine derivative . Isoleucine is an essential branched-chain amino acid (BCAA) found in many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
It is known that bcaas, including isoleucine, influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
In the isoleucine catabolic pathway, branched-chain-amino-acid aminotransferase (BCAT) catalyzes the transamination of isoleucine into 2-keto-3-methylvalerate . The branched-chain ketoacid dehydrogenase complex then catalyzes the oxidative decarboxylation of 2-keto-3-methylvalerate to 2-methylbutyryl-coA . BCAAs, including isoleucine, regulate many key signaling pathways, the most classic of which is the activation of the mTOR signaling pathway .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in ethanol is almost transparent , suggesting it may be well-absorbed in the body. More research is needed to fully understand the ADME properties of this compound.
Result of Action
It is known that bcaas, including isoleucine, have been commercially used as ergogenic supplements . They are recognized to be beneficial in influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Carbobenzoxy-L-isoleucine are largely determined by its L-Isoleucine component. L-Isoleucine is involved in several metabolic pathways, including the synthesis of proteins and the production of energy . It interacts with various enzymes, proteins, and other biomolecules in these processes
Cellular Effects
The cellular effects of N-Carbobenzoxy-L-isoleucine are not well-documented. L-Isoleucine, the core component of N-Carbobenzoxy-L-isoleucine, is known to influence cell function. It plays a role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a derivative of L-Isoleucine, it may share some of the same interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-Carbobenzoxy-L-isoleucine is involved in the metabolic pathways of L-Isoleucine, as it is a derivative of this amino acid These pathways involve various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-L-Isoleucine is typically synthesized through the reaction of L-Isoleucine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:
- Dissolve L-Isoleucine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Slowly add benzyl chloroformate to the mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Extract the product using an organic solvent like ethyl acetate.
- Purify the product by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-Isoleucine undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H₂).
Substitution: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Hydrogenation: Pd-C, H₂ gas.
Substitution: Nucleophiles such as amines or alcohols.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Hydrogenation: L-Isoleucine.
Substitution: Various substituted derivatives of L-Isoleucine.
Coupling Reactions: Peptides containing L-Isoleucine.
Scientific Research Applications
Cbz-L-Isoleucine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Cbz-L-Isoleucine can be compared with other protected amino acids, such as:
Cbz-L-Leucine: Similar in structure but with a different side chain.
Cbz-L-Valine: Another branched-chain amino acid with a different side chain.
Fmoc-L-Isoleucine: Uses a different protecting group (fluorenylmethoxycarbonyl) instead of Cbz
This compound is unique due to its specific protecting group, which offers stability under mild acidic and basic conditions, making it suitable for various synthetic applications .
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10?,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-KFJBMODSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3160-59-6 | |
Record name | N-benzyloxycarbonyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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